Boc-D-Pro-Ome

概要

説明

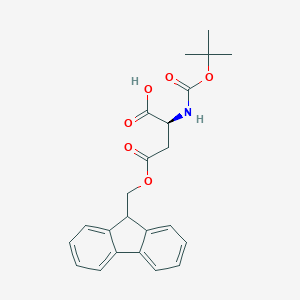

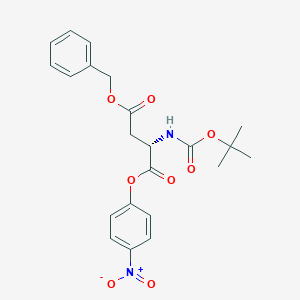

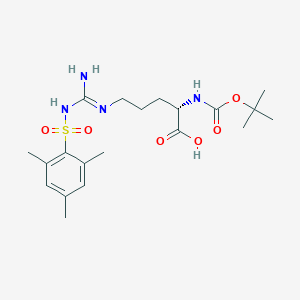

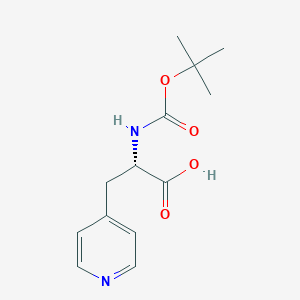

Boc-D-Pro-Ome, also known as N-Boc-D-proline methyl ester, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has a molecular weight of 229.28 .

Synthesis Analysis

While specific synthesis methods for Boc-D-Pro-Ome were not found in the search results, a related compound, D-proline-incorporated wainunuamide, was synthesized using solution phase peptide technique with TBTU [O-(Benzotriazol-1-yl)-N,N,Nʹ,Nʹ-tetramethyluronium tetrafluoroborate] as the coupling reagent and triethylamine as the base .Molecular Structure Analysis

The molecular formula of Boc-D-Pro-Ome is C11H19NO4 . The InChI code is 1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m0/s1 .Physical And Chemical Properties Analysis

Boc-D-Pro-Ome has a boiling point of 288.6±33.0 °C and a density of 1.120±0.06 g/cm3 . It is stored at 2-8°C in a sealed, dry environment . It is soluble in DMSO .科学的研究の応用

Bioactive Gold(I) Complexes with 4-Mercaptoproline Derivatives : A study presented gold(I) bioconjugates bearing non-proteinogenic amino acid 4-mercaptoproline species as bioorganic ligands, including the synthesis of Boc-Pro(SH)-OMe. These complexes displayed excellent cytotoxic activity against various tumor human cell lines, suggesting their potential as anticancer agents (Gutiérrez et al., 2016).

Electrochemical Cyclization of Dipeptides to Form Bicyclic Peptidomimetics : This research synthesized highly constrained bicyclic dipeptides from Boc-(S)-serine-(S)-proline-OMe and Boc-(R,S)-α-methylserine-(S)-proline-OMe. The resultant compounds have potential applications in solid-phase peptide synthesis methodologies (Słomczyńska et al., 1996).

Structural Studies of β-Turn-Containing Peptide Catalysts for Atroposelective Bromination : This study involved a β-turn-containing tetra-peptide, Boc-Dmaa-D-Pro-Acpc-Leu-NMe2, used as a catalyst in the atroposelective bromination of 3-arylquinazolin-4(3H)-ones. The research provided insights into the structure-activity relationships of these catalysts (Metrano et al., 2016).

Design of Peptide Hairpins : A study focused on the design of beta-hairpin structures in synthetic nonapeptides, including Boc-Leu-Phe-Val-(D)Pro-(L)Pro-(D)Ala-Leu-Phe-Val-OMe, revealing key insights into peptide folding and conformation (Rai et al., 2006).

Characterization of Water Wires Inside Hydrophobic Tubular Peptide Structures : This research characterized a one-dimensional wire of water molecules within a hydrophobic channel in the peptide Boc-(D)Pro-Aib-Leu-Aib-Val-OMe. The findings have implications in understanding water and proton transport in membranes and nanotubes (Raghavender et al., 2009).

Structure-Based Understanding of Ligand Affinity Using Human Thrombin : This study investigated compounds containing the thrombin-directed peptide D-Phe-ProboroArg-OH, including Boc-D-Phe-Pro-Arg-OMe, to understand ligand affinity in thrombin, contributing to structure-based drug design (Nienaber et al., 1996).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Boc-D-Pro-Ome, also known as Boc-D-Fluoromethyl Ketone, is primarily a pan-caspase inhibitor . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .

Mode of Action

Boc-D-Pro-Ome is a cell-permeable, irreversible inhibitor . It contains a methyl ester group, which facilitates uptake by cells and subsequently is removed by cytoplasmic esterases, leaving the functional inhibitor . The compound blocks apoptosis stimulated by various factors . The FMK pharmacophore in Boc-D-Pro-Ome is known to interact with non-caspase cysteine proteases, which explains why Boc-D-Pro-Ome also inhibits cathepsins H and L .

Biochemical Pathways

The primary biochemical pathway affected by Boc-D-Pro-Ome is the apoptosis pathway. By inhibiting caspases, Boc-D-Pro-Ome prevents the execution phase of cell apoptosis, thus blocking the apoptotic signal cascade .

Pharmacokinetics

It is known that the compound is cell-permeable due to its methyl ester group . This group is removed by cytoplasmic esterases after the compound has entered the cell . More detailed studies would be needed to fully outline the ADME properties of Boc-D-Pro-Ome.

Result of Action

The primary result of Boc-D-Pro-Ome’s action is the inhibition of apoptosis in cells . This can have various effects depending on the context, but generally leads to increased cell survival under conditions that would otherwise lead to apoptosis .

Action Environment

The action of Boc-D-Pro-Ome can be influenced by various environmental factors. For instance, the presence and activity of cytoplasmic esterases can affect the compound’s ability to enter cells . Additionally, factors that influence the apoptosis pathway, such as TNF-α, can affect the efficacy of Boc-D-Pro-Ome

特性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R)-pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDGSSCWFMSRHN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40361581 | |

| Record name | Boc-D-Pro-Ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Pro-Ome | |

CAS RN |

73323-65-6 | |

| Record name | Boc-D-Pro-Ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40361581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。